molecular formula C9H7NO4 B3286234 Benzoic acid, 4-[(1E)-2-nitroethenyl]- CAS No. 821797-33-5

Benzoic acid, 4-[(1E)-2-nitroethenyl]-

Cat. No.: B3286234
CAS No.: 821797-33-5
M. Wt: 193.16 g/mol
InChI Key: GFQGFOJCOPZGPB-AATRIKPKSA-N
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Description

Benzoic acid is an organic compound which is described by the chemical formula C6H5COOH . It consists of a carboxyl group attached to a benzene ring . Therefore, benzoic acid is said to be an aromatic carboxylic acid . This compound exists as a crystalline, colorless solid under normal conditions .


Synthesis Analysis

The commercial production of benzoic acid is done via the partial oxidation of toluene with oxygen, catalyzed by manganese or cobalt naphthenates . Another industrial method of preparing benzoic acid is by reacting tri-chlorotoluene with calcium hydroxide in the presence of water, and the treatment of the calcium benzoate product with hydrochloric acid .


Molecular Structure Analysis

The structure of a C6H5COOH molecule consists of a benzene ring to which a carboxyl functional group is linked . The molecule consists of 7 carbon atoms, 6 hydrogen atoms, and 2 oxygen atoms .


Chemical Reactions Analysis

Benzoic acid’s reactions can occur at the carboxyl group or even at the aromatic ring .


Physical And Chemical Properties Analysis

Benzoic acid has a colorless appearance in its solid state, which is of a crystalline nature . The crystal structure is monoclinic . The presence of the aromatic ring gives this compound a faintly pleasant odor . At a temperature of 130°C, the density of this compound reduces to 1.075 grams per cubic centimeter .

Mechanism of Action

Benzoic acid is used as a preservative in the food industry . It is conjugated to GLYCINE in the liver and excreted as hippuric acid .

Safety and Hazards

Benzoic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye damage, and specific target organ toxicity (repeated exposure) with the target organ being the lungs .

Future Directions

As for future directions, benzoic acid continues to be widely used in various industries, including the food and cosmetic industries. It is also a precursor to other chemicals, dyes, perfumes, herbicides, and medicines .

Properties

IUPAC Name

4-[(E)-2-nitroethenyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO4/c11-9(12)8-3-1-7(2-4-8)5-6-10(13)14/h1-6H,(H,11,12)/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFQGFOJCOPZGPB-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=C[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80901344
Record name NoName_447
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80901344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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